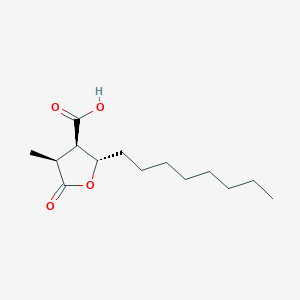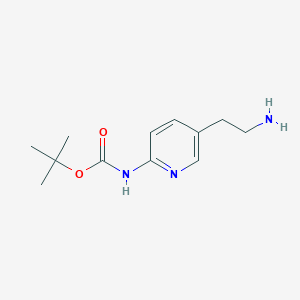
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate is an organic compound with the molecular formula C11H17N3O2. It is a white solid that is soluble in common organic solvents such as alcohols and esters. This compound is primarily used as a protecting group in organic synthesis, particularly for protecting amine functional groups to prevent unwanted reactions .
Vorbereitungsmethoden
The synthesis of tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (BOC2O). This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control . The industrial production methods for this compound are similar, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a protecting group in organic synthesis to protect amine functional groups.
Biology: This compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate involves its role as a protecting group. It protects the amine functional group by forming a stable carbamate linkage, which prevents unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of stable intermediates that can be deprotected under specific conditions to release the free amine .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate is unique due to its specific structure and stability as a protecting group. Similar compounds include:
Tert-butyl carbamate: Used for similar protecting purposes but with different structural properties.
Tert-butyl N-(2-aminoethyl)carbamate: Another protecting group with a slightly different structure.
Tert-butyl (5-aminopyridin-2-yl)carbamate: Similar in structure but used in different synthetic applications.
These compounds share similar functionalities but differ in their specific applications and stability under various conditions.
Eigenschaften
CAS-Nummer |
637015-72-6 |
|---|---|
Molekularformel |
C12H19N3O2 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
tert-butyl N-[5-(2-aminoethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(6-7-13)8-14-10/h4-5,8H,6-7,13H2,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
AETTZKRFJDMQNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


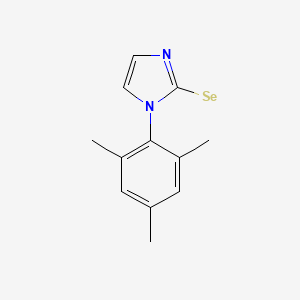
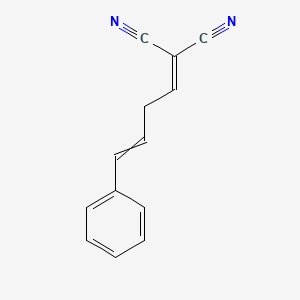
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

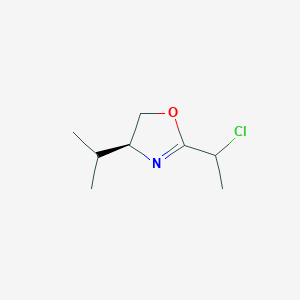
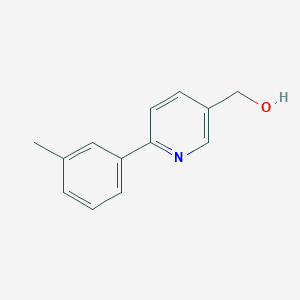

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
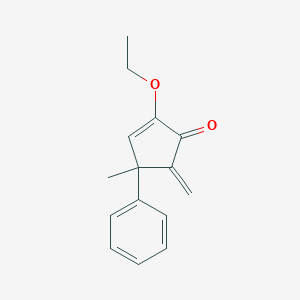
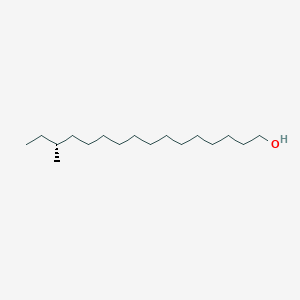
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
